cholesta-3,5-diene chemical structure and properties
cholesta-3,5-diene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesta-3,5-diene is a significant derivative of cholesterol, characterized by a conjugated diene system within its steroidal B-ring. This structural modification imparts distinct chemical and physical properties, differentiating it from its precursor, cholesterol. Notably, cholesta-3,5-diene has emerged as a molecule of interest in biomedical research due to its role as an inflammatory modulator. It has been shown to activate the PI3K/Akt signaling pathway, a critical cascade in cellular processes such as cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of cholesta-3,5-diene, with a focus on its biological activity and the experimental protocols relevant to its study.
Chemical Structure and Properties
Cholesta-3,5-diene is a cholestane steroid that is formally derived from cholesterol by the elimination of a water molecule. Its chemical structure is defined by a tetracyclic core and a C8H17 side chain at the C-17 position. The defining feature is the presence of conjugated double bonds at the C-3 and C-5 positions of the steroid nucleus.
IUPAC Name: (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene[1]
Synonyms: Δ3,5-Cholestadiene, Cholesterylene[2]
Physicochemical Properties
A summary of the key physicochemical properties of cholesta-3,5-diene is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H44 | [3][4][5] |
| Molecular Weight | 368.64 g/mol | |
| CAS Number | 747-90-0 | |
| Melting Point | 78-80 °C | |
| Boiling Point | 433.93 °C (estimated) | |
| Appearance | Powder | |
| Solubility | Soluble in chloroform (50 mg/mL) |
Synthesis and Purification
Cholesta-3,5-diene is commonly synthesized from cholesterol through a dehydration reaction. A variety of methods can be employed to achieve this transformation.
Experimental Protocol: Synthesis from Cholesterol
Method: Acid-catalyzed dehydration of cholesterol.
Materials:
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Cholesterol
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Pyridinium p-toluenesulfonate (PPTS)
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Toluene
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Sodium bicarbonate (saturated aqueous solution)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cholesterol in toluene.
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Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.
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Heat the reaction mixture to reflux and continue heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The water formed during the reaction is removed by azeotropic distillation with toluene.
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After the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Experimental Protocol: Purification
The crude cholesta-3,5-diene is purified by a combination of column chromatography and recrystallization.
1. Column Chromatography:
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is a common choice for separating the less polar cholesta-3,5-diene from any remaining polar impurities. The appropriate solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.
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Procedure:
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Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane) and pack it into a glass column.
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Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.
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Carefully load the sample onto the top of the silica gel bed.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent.
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2. Recrystallization:
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Solvent System: A mixture of ethanol and water or acetone and hexane can be effective. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Procedure:
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Dissolve the partially purified cholesta-3,5-diene in a minimal amount of the hot recrystallization solvent.
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Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.
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If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may initiate the process.
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Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
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Dry the crystals under vacuum to obtain pure cholesta-3,5-diene.
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Analytical Characterization
The structure and purity of the synthesized cholesta-3,5-diene can be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (in CDCl3): The proton NMR spectrum of cholesta-3,5-diene is expected to show characteristic signals for the vinylic protons in the conjugated diene system, typically in the range of 5.0-6.0 ppm. The numerous methyl and methylene protons of the steroid backbone and side chain will appear in the upfield region of the spectrum.
13C NMR (in CDCl3): The carbon NMR spectrum will show distinct signals for the sp2-hybridized carbons of the diene system in the downfield region (typically 120-145 ppm). The remaining aliphatic carbons of the steroid skeleton and the side chain will resonate in the upfield region.
Note: Specific chemical shift assignments should be confirmed by comparison with literature data or through 2D NMR experiments.
Other Analytical Techniques
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for both sp2 and sp3 hybridized carbons, as well as C=C stretching vibrations for the diene system.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of cholesta-3,5-diene.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.
Biological Activity and Signaling Pathways
Cholesta-3,5-diene has been identified as an inflammatory modulator that can influence the behavior of immune cells. A key aspect of its biological activity is the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of numerous cellular processes, and its activation by cholesta-3,5-diene has implications for its potential therapeutic applications.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets, ultimately regulating cellular processes like cell survival, growth, and proliferation.
Caption: Activation of the PI3K/Akt signaling pathway by cholesta-3,5-diene.
Experimental Protocol: Western Blot Analysis of Akt Activation
To investigate the effect of cholesta-3,5-diene on the PI3K/Akt pathway, the phosphorylation status of Akt can be assessed by Western blotting.
Materials:
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Cell line of interest (e.g., macrophages, fibroblasts)
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Cell culture medium and supplements
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Cholesta-3,5-diene stock solution
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of cholesta-3,5-diene for a specified period. Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-Akt and anti-total-Akt) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
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Analysis: Quantify the band intensities for phospho-Akt and total-Akt. Normalize the phospho-Akt signal to the total-Akt signal to determine the relative level of Akt activation.
Conclusion
Cholesta-3,5-diene is a structurally distinct derivative of cholesterol with demonstrated biological activity as an inflammatory modulator through the activation of the PI3K/Akt signaling pathway. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization, along with detailed experimental protocols. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, cell biology, and drug development who are interested in further exploring the therapeutic potential of this intriguing molecule. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its role in health and disease.
